3-Bromo-2-fluoro-5-methylphenylboronic acid
Description
Chemical Significance in Organoboron Chemistry
The significance of this compound within the broader context of organoboron chemistry cannot be overstated, as it exemplifies the remarkable versatility and synthetic utility that have made boronic acids indispensable tools in modern organic synthesis. Boronic acids, as a class of compounds, possess unique properties that stem from their Lewis acidic character and their ability to form reversible covalent bonds with various Lewis bases, particularly those containing hydroxyl groups. This fundamental property enables boronic acids to participate in a wide range of chemical transformations, with the Suzuki-Miyaura cross-coupling reaction representing perhaps the most celebrated application of these compounds in synthetic chemistry. The specific substitution pattern present in this compound enhances its value within this chemical class by providing multiple sites for electronic and steric modulation, allowing chemists to fine-tune reaction conditions and product selectivity with unprecedented precision.
The Lewis acidic nature of the boron atom in this compound enables the formation of tetrahedral boronate complexes, which typically exhibit enhanced nucleophilicity compared to the parent boronic acid. This property proves particularly valuable in cross-coupling reactions where transmetallation, the transfer of the organic group from boron to a transition metal catalyst, represents a critical mechanistic step. The electronic effects of the bromine, fluorine, and methyl substituents on the phenyl ring significantly influence the efficiency of this transmetallation process, with electron-withdrawing groups generally accelerating the reaction while electron-donating groups provide stabilization to reaction intermediates. Furthermore, the reversible nature of boronic acid interactions with diols and other Lewis bases has been exploited in the development of sophisticated molecular recognition systems and sensors, where this compound and similar compounds serve as selective binding agents for specific molecular targets.
The catalytic applications of organoboron compounds have expanded dramatically in recent years, with boronic acids finding roles as catalysts for enantioselective reactions and amide bond formation processes. The unique electronic environment created by the specific substitution pattern in this compound makes it particularly suitable for such applications, where precise control over catalyst activity and selectivity is paramount. The compound's ability to participate in multiple bonding modes, ranging from simple Lewis acid-base interactions to more complex multicenter bonding arrangements, provides chemists with numerous opportunities for catalyst design and optimization. Additionally, the growing importance of organoboron compounds in materials science applications, including the development of covalent organic frameworks and advanced polymer systems, further emphasizes the significance of well-characterized boronic acid derivatives like this compound in advancing these emerging technological frontiers.
Structural Relationship to Arylboronic Acid Derivatives
The structural characteristics of this compound place it within a specific subset of arylboronic acid derivatives that exhibit unique electronic and steric properties derived from their particular substitution patterns. Arylboronic acids, as a general class, are characterized by the presence of a boronic acid functional group (-B(OH)2) directly attached to an aromatic ring system. This fundamental structural motif provides the foundation for the compound's chemical behavior, with the aromatic ring serving as both an electronic reservoir and a platform for additional functional group incorporation. The specific positioning of substituents on the aromatic ring in this compound creates a distinctive electronic environment that differentiates it from other members of the arylboronic acid family and determines its unique reactivity profile.
The crystallographic analysis of arylboronic acids has revealed important structural insights that apply directly to understanding this compound and its behavior in chemical systems. Studies of related arylboronic acids have shown that the boronic acid group typically adopts a trigonal planar geometry and maintains a relatively coplanar relationship with the attached aromatic ring. This structural arrangement facilitates orbital overlap between the vacant p-orbital on the boron atom and the π-electron system of the aromatic ring, resulting in partial double-bond character in the boron-carbon bond. The presence of electron-withdrawing substituents such as bromine and fluorine in this compound can significantly influence this orbital interaction, potentially enhancing the Lewis acidic character of the boron center and affecting the compound's reactivity in various chemical transformations.
The comparative analysis of this compound with other halogenated arylboronic acid derivatives reveals important structure-activity relationships that govern their synthetic utility. The presence of multiple halogen substituents creates a unique electronic environment that can be contrasted with simpler derivatives such as 4-methylphenylboronic acid or 2-fluorophenylboronic acid. The synergistic effects of the bromine, fluorine, and methyl substituents in specific positions create a finely tuned electronic system that can be exploited for selective chemical transformations. The boron-carbon bond length in such systems typically ranges from 1.55 to 1.61 angstroms, with electron-withdrawing substituents generally leading to shorter bond lengths and enhanced π-bonding character. This structural parameter directly correlates with the compound's reactivity in cross-coupling reactions and other transformations where the strength and nature of the boron-carbon bond play critical roles in determining reaction outcomes.
Industrial and Research Relevance
The industrial and research significance of this compound extends across multiple sectors of chemical science and technology, reflecting the compound's versatility as both a synthetic intermediate and a research tool. In the pharmaceutical industry, this compound serves as a crucial building block for the synthesis of complex drug molecules through its participation in Suzuki-Miyaura cross-coupling reactions. The ability to introduce multiple functional groups simultaneously through the use of this multifunctional boronic acid derivative enables medicinal chemists to access diverse chemical space efficiently, accelerating the discovery and development of new therapeutic agents. The compound's unique substitution pattern makes it particularly valuable for constructing molecules with specific pharmacological properties, where the precise positioning of halogen and methyl substituents can significantly influence biological activity, metabolic stability, and pharmacokinetic properties.
Research applications of this compound span numerous areas of chemical investigation, from fundamental studies of reaction mechanisms to the development of new synthetic methodologies. The compound's well-characterized properties and predictable reactivity make it an excellent model substrate for investigating the factors that control selectivity and efficiency in cross-coupling reactions. Academic researchers have utilized this and similar compounds to explore the effects of electronic and steric factors on transmetallation rates, catalyst turnover frequencies, and product distribution patterns in various palladium-catalyzed transformations. The availability of the compound in high purity and its stability under standard laboratory conditions facilitate reproducible research results and enable systematic structure-activity relationship studies that advance the fundamental understanding of organoboron chemistry.
The manufacturing and scale-up considerations for this compound reflect the compound's growing importance in industrial applications. Synthetic routes to this compound typically involve palladium-catalyzed borylation of the corresponding aryl halide precursor, followed by careful purification to remove trace metal contaminants and ensure product quality. The scalability of these synthetic approaches has been demonstrated through successful production campaigns that deliver kilogram quantities of the compound for industrial applications. Quality control procedures for industrial production include comprehensive analytical testing to verify chemical purity, residual metal content, and moisture levels, all of which can significantly impact the compound's performance in downstream applications. The development of efficient synthetic routes and purification protocols has reduced production costs and improved availability, making this compound increasingly accessible to researchers and industrial users worldwide.
The compound's role in advancing materials science applications represents another important dimension of its industrial relevance. The incorporation of this compound into polymer systems and covalent organic frameworks enables the development of materials with tailored properties for specific applications. The reversible binding capabilities of the boronic acid functional group have been exploited in the design of stimuli-responsive materials that can undergo controlled property changes in response to environmental conditions such as pH, temperature, or the presence of specific analytes. These applications highlight the compound's potential contributions to emerging technologies in areas such as smart materials, environmental sensing, and advanced separation systems, demonstrating the far-reaching impact of fundamental organoboron chemistry research on practical technological innovations.
Properties
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBZWKLVJIPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659384 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-00-1 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene
- React 1-bromo-3,5-difluorobenzene with lithium diisopropylamide (LDA) at -78°C under nitrogen for 3 hours to generate the aryllithium intermediate.
- Add methyl iodide to methylate the intermediate, forming 4-bromo-2,6-difluorotoluene.
- Workup includes acidification (pH 6-7), extraction with ethyl acetate, solvent removal, and vacuum distillation.
Yields: Approximately 70% with high purity (HPLC > 98%).
Step 2: Conversion to 3-Bromo-2-fluoro-5-methylphenylboronic acid
- React 4-bromo-2,6-difluorotoluene with n-butyllithium at -78°C under nitrogen to form the corresponding aryllithium species.
- Add triisopropyl borate to introduce the boronate ester functionality.
- Hydrolyze with dilute hydrochloric acid (pH 5-6), extract with ethyl acetate, remove solvents, and rinse with n-hexane to isolate the boronic acid.
Yields: 70-78% with product purity > 98%.
Reaction Conditions Summary Table
| Step | Reactants & Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 1-bromo-3,5-difluorobenzene, LDA, MeI | -78°C, N2 atmosphere, 3h + 12h RT | ~70 | >98% |
| 2 | 4-bromo-2,6-difluorotoluene, n-BuLi, triisopropyl borate | -78°C, N2 atmosphere, 12h RT | 70-78 | >98% |
This method is advantageous due to the use of cheap starting materials, relatively simple operations, and suitability for scale-up industrial production.
Alternative Preparation via Lithiation of 1-Bromo-4-fluorobenzene
Another documented route focuses on preparing 5-bromo-2-fluorobenzeneboronic acid , a closely related compound, via lithiation of 1-bromo-4-fluorobenzene followed by borylation. This method is described in European patent EP0812847B1 and is relevant for understanding similar boronic acid syntheses:
- Lithiation of 1-bromo-4-fluorobenzene with lithium bases such as lithium diisopropylamide or n-butyllithium at temperatures below 0°C.
- Reaction of the aryllithium intermediate with trialkyl borates (e.g., trimethyl borate, triisopropyl borate).
- Hydrolysis to yield the boronic acid.
This process avoids the use of impure dibromofluorobenzene mixtures and provides higher yield and purity. The lithiation step is conducted in solvents like tetrahydrofuran under inert atmosphere.
Comparative Analysis of Preparation Methods
| Feature | Method from 1-Bromo-3,5-difluorobenzene (CN103951688A) | Method from 1-Bromo-4-fluorobenzene (EP0812847B1) |
|---|---|---|
| Starting Material | 1-bromo-3,5-difluorobenzene | 1-bromo-4-fluorobenzene |
| Lithiation Reagents | Lithium diisopropylamide, n-butyllithium | Lithium diisopropylamide, n-butyllithium |
| Boron Source | Triisopropyl borate | Trialkyl borates (trimethyl, triethyl, triisopropyl) |
| Reaction Temperature | -78°C | < 0°C |
| Yield | 70-78% | Approx. 63% (literature for related compounds) |
| Purity | >98% | High purity reported |
| Scalability | Suitable for large-scale production | Suitable but less documented for scale-up |
| Advantages | Cheap raw materials, simple operation, low toxicity | Avoids impure starting materials, efficient process |
Research Findings and Notes
- The use of lithium diisopropylamide (LDA) and n-butyllithium as strong bases enables regioselective lithiation at the desired aromatic position.
- Triisopropyl borate is preferred for its reactivity and ease of hydrolysis to boronic acids.
- The reaction is sensitive to moisture and oxygen, requiring inert atmosphere (nitrogen or argon).
- Low temperatures (-78°C) are critical to control regioselectivity and minimize side reactions.
- The two-step method starting from 1-bromo-3,5-difluorobenzene simplifies the synthetic route compared to older methods that required expensive or less accessible intermediates.
- Purification typically involves extraction, solvent evaporation under reduced pressure, and rinsing with hexane to remove impurities.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction leverages the boronic acid group and bromine substituent for biaryl synthesis. Key characteristics include:
Reaction Parameters
| Component | Specifications |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃, NaHCO₃ |
| Solvent | THF, dioxane, or ethanol |
| Temperature | 50-100°C under inert atmosphere |
Mechanistic Steps
-
Oxidative addition of aryl halide to Pd(0)
-
Transmetalation with boronic acid
Key Products
-
Functionalized biaryl scaffolds for pharmaceutical intermediates
-
Chiral ligands with fluorine-enhanced electronic properties
Nickel-Catalyzed C–F Bond Functionalization
The fluorine substituent participates in unique coupling pathways under nickel catalysis:
Experimental Observations
| Condition | Outcome |
|---|---|
| Catalyst | Ni(cod)₂/PCy₃ |
| Additive | K₃PO₄ |
| Solvent | Toluene |
| Reaction Time | 13-24 hrs at 80°C |
Mechanistic Pathway
-
Nickel(0) inserts into C–F bond → forms nickelacyclopropane intermediate
-
Transmetalation with partner boronic acid
Notable Applications
-
Synthesis of fluorinated benzofuran derivatives (95% yield achieved)
-
Late-stage functionalization of bioactive molecules
Sequential Functionalization Pathways
The compound undergoes stepwise modifications exploiting both bromine and boronic acid groups:
Reaction Sequence
-
Initial Suzuki Coupling : Replace bromine with aryl/vinyl groups
-
Secondary Functionalization :
Optimized Conditions for Sequential Reactions
| Step | Parameters |
|---|---|
| Bromine substitution | Pd(OAc)₂/XPhos, K₃PO₄, 90°C |
| Boron oxidation | H₂O₂/NaBO₃, pH 9-10, 40°C |
Comparative Reactivity Analysis
Electronic effects from substituents significantly influence reaction outcomes:
| Position | Substituent | Electronic Effect | Reaction Impact |
|---|---|---|---|
| 2 | F | -I, +M | Accelerates oxidative addition steps |
| 3 | Br | -I | Favors transmetalation in Pd catalysis |
| 5 | CH₃ | +I | Improves solubility in organic solvents |
Steric Considerations
-
Methyl group at position 5 creates minimal steric hindrance
-
Fluorine's small size enables proximity effects in transition states
This compound's multifunctional architecture makes it invaluable for synthesizing complex molecules in medicinal chemistry and materials science. Recent advances in nickel catalysis have expanded its utility beyond traditional palladium-mediated reactions, particularly in fluorinated compound synthesis .
Scientific Research Applications
3-Bromo-2-fluoro-5-methylphenylboronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-5-methylphenylboronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst, forming a carbon-carbon bond. The molecular targets and pathways involved are typically the formation of biaryl compounds, which are valuable intermediates in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by the positions and electronic effects of its substituents. Below is a comparison with closely related analogs:
Table 1: Key Structural Analogs and Their Properties
Reactivity in Cross-Coupling Reactions
- Electronic Effects : The fluorine atom at C2 is electron-withdrawing, activating the boronic acid for coupling. Methoxy-substituted analogs (e.g., 5-Bromo-2-methoxyphenylboronic acid) exhibit reduced reactivity due to electron donation .
- Steric Effects: The methyl group at C5 in the target compound introduces mild steric hindrance, which can slow coupling kinetics but improve selectivity compared to non-methylated analogs like 3-Bromo-2-fluorophenylboronic acid .
- Stability: Bromine and fluorine substituents enhance stability against protodeboronation compared to non-halogenated boronic acids.
Solubility and Handling
- Solubility : The methyl group in this compound improves solubility in organic solvents (e.g., THF, DCM) compared to polar-substituted analogs like 3-Bromo-5-(trifluoromethyl)phenylboronic acid .
- Storage : Most analogs (e.g., BB-4210, BB-3806) are stable at room temperature, but methoxy-containing derivatives may require anhydrous conditions due to hygroscopicity .
Biological Activity
3-Bromo-2-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₈BBrF and features a boronic acid functional group. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its reactivity and biological interactions. These halogens can enhance binding affinity to target proteins due to increased hydrophobic interactions, making it a candidate for various therapeutic applications.
The primary mechanism of action for this compound involves the formation of boronate esters, which can participate in transmetalation reactions with palladium catalysts. This process is crucial for synthesizing complex organic molecules through Suzuki-Miyaura cross-coupling reactions , where it facilitates the formation of carbon-carbon bonds essential in drug development .
Anticancer Activity
Research indicates that boronic acids, including this compound, may exhibit anticancer properties . Studies have shown that derivatives can inhibit key enzymes involved in cancer progression and promote apoptosis in cancer cells. For instance, compounds similar to this boronic acid have demonstrated the ability to disrupt protein interactions critical for tumor growth .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly against serine proteases and certain kinases. The unique substitution pattern of bromine and fluorine enhances its binding capabilities to these enzymes, which is essential for developing targeted therapies .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative activity of various boronic acids against prostate cancer cell lines (e.g., LAPC-4), compounds were tested for their selectivity against non-cancerous cells. Results indicated that certain derivatives exhibited significant activity, suggesting potential therapeutic roles in cancer treatment .
Study 2: Mechanistic Insights
Another investigation focused on the interaction of this compound with specific biomolecules using binding studies. Techniques such as surface plasmon resonance (SPR) were employed to assess binding affinities, revealing insights into its mechanism of action and potential applications in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and fluorine substituents | Anticancer, enzyme inhibition |
| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Similar halogen pattern | Potential enzyme inhibitors |
| 4-Methoxyphenylboronic acid | Different substitution pattern | Diverse biological activities |
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-2-fluoro-5-methylphenylboronic acid in laboratory settings?
The compound is typically synthesized via palladium-catalyzed borylation of the corresponding aryl halide precursor. A common method involves reacting 3-bromo-2-fluoro-5-methylbenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base like potassium acetate. The reaction is conducted under inert conditions in solvents such as 1,4-dioxane or THF at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography or recrystallization to isolate the boronic acid.
Q. How is Suzuki-Miyaura cross-coupling applied using this compound, and what catalysts are effective?
Suzuki-Miyaura coupling involves reacting the boronic acid with aryl/vinyl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃ or Na₂CO₃) in solvents like THF or ethanol. The bromine substituent on the phenyl ring acts as a leaving group, while the boronic acid facilitates transmetalation. Optimal conditions require careful control of catalyst loading (1–5 mol%) and temperature (60–90°C) to achieve high yields .
Q. What purification and characterization techniques are recommended for halogenated phenylboronic acids?
Purification typically involves silica gel chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures. Characterization employs NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and boron connectivity. Mass spectrometry (ESI-MS) and FT-IR are used to verify molecular weight and B–O bond presence, respectively. Purity is assessed via HPLC with UV detection .
Advanced Research Questions
Q. How do electronic effects from bromine, fluorine, and methyl substituents influence reactivity in cross-coupling reactions?
The bromine (electron-withdrawing) and fluorine (strongly electron-withdrawing via inductive effects) reduce electron density on the phenyl ring, slowing oxidative addition in Pd-catalyzed reactions. Conversely, the methyl group (electron-donating) introduces steric bulk, potentially hindering catalyst access. These competing effects necessitate optimization of reaction conditions, such as using bulky ligands (e.g., SPhos) to mitigate steric effects and enhance coupling efficiency .
Q. What methodological approaches resolve contradictions in reported synthesis yields for halogenated phenylboronic acids?
Discrepancies in yields often arise from variations in catalyst activity, solvent purity, or moisture sensitivity of intermediates. Researchers should systematically test parameters:
Q. How can reaction conditions be optimized for Suzuki coupling with sterically hindered boronic acids?
Steric hindrance from the methyl and bromine substituents requires:
- Catalyst design: Use Pd catalysts with bulky ligands (e.g., XPhos) to stabilize the transition state.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of hindered intermediates.
- Temperature gradients: Gradual heating (e.g., 50°C → 80°C) prevents premature catalyst deactivation.
- Microwave-assisted synthesis: Reduces reaction time and improves homogeneity .
Q. What in vitro assays evaluate the enzyme inhibitory potential of this compound, and what controls are essential?
Assays targeting serine proteases (e.g., trypsin or thrombin) are suitable due to the compound’s boronic acid moiety, which forms reversible covalent bonds with catalytic serine residues. Key steps include:
- Fluorogenic substrate assays: Measure residual enzyme activity post-inhibition.
- Controls:
- Negative: Enzyme + substrate without inhibitor.
- Positive: Known inhibitors (e.g., bortezomib).
- Blank: Substrate autofluorescence.
Dose-response curves (IC₅₀) and kinetic studies (Kᵢ) validate specificity .
Data Analysis and Mechanistic Insights
Q. How do substituent positions (bromo, fluoro, methyl) affect regioselectivity in electrophilic substitution reactions?
The bromine at position 3 directs electrophiles to position 4 (para to Br), while fluorine at position 2 deactivates the ring, reducing reactivity at adjacent sites. The methyl group at position 5 exerts steric and electronic effects, favoring substitution at position 4 or 6. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. What spectroscopic methods differentiate boronic acid tautomers, and how does this impact reactivity?
Boronic acids exist in equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. ¹¹B NMR distinguishes these states: trigonal boron appears at δ 28–32 ppm, while tetrahedral resonates at δ 10–15 ppm. The trigonal form is more reactive in Suzuki coupling, so adjusting pH (near pKa ~8.7) or using dehydrating agents (e.g., MgSO₄) shifts equilibrium toward the active species .
Safety and Handling
Q. What safety protocols are critical when handling halogenated phenylboronic acids?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: In airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Waste disposal: Neutralize with aqueous NaOH (pH >10) before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
